N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2OS/c29-24-13-9-20(10-14-24)19-33-27-18-31(26-8-4-3-7-25(26)27)16-15-30-28(32)23-12-11-21-5-1-2-6-22(21)17-23/h1-14,17-18H,15-16,19H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXCGXPPRGPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a halide or sulfonate ester.
Formation of the Naphthalene Carboxamide: The final step involves the formation of the naphthalene carboxamide through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl group serves as an electrophilic site for substitution reactions. Pd-catalyzed cross-coupling is particularly effective due to the stability of the aryl bromide intermediate .
Mechanistic Insight :
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The bromine undergoes oxidative addition with Pd⁰ to form an aryl-Pd complex, followed by transmetalation with boronic acids (Suzuki) or coupling with amines (Buchwald-Hartwig) .
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Steric hindrance from the naphthalene group may reduce yields in bulkier substituents.
Oxidation of the Sulfanyl Group
The sulfanyl (–S–) moiety is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions .
| Oxidizing Agent | Solvent | Temperature | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0°C → RT | Sulfoxide (major) | 85% | |
| H₂O₂ (30%) | Acetic acid | 50°C | Sulfone | 90% |
Key Observations :
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Sulfoxide formation is kinetically favored at lower temperatures, while sulfones require stronger oxidizing agents .
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The electron-withdrawing bromophenyl group stabilizes the sulfone via resonance.
Hydrolysis of the Carboxamide Group
The naphthalene-2-carboxamide can undergo hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions .
| Conditions | Reagents | Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6M HCl, reflux | H₂O/EtOH (1:1) | 12 h | Naphthalene-2-carboxylic acid | 78% | |
| NaOH (10%), Δ | THF/H₂O (3:1) | 6 h | Sodium naphthalene-2-carboxylate | 92% |
Applications :
Functionalization of the Indole Ring
The indole nitrogen and C2/C3 positions are reactive sites for electrophilic substitution or alkylation .
| Reaction | Reagents | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| Electrophilic bromination | Br₂, CHCl₃ | C5 | 5-Bromoindole derivative | 65% | |
| N-Alkylation | K₂CO₃, DMF, alkyl halide | N1 | Quaternary ammonium indole derivative | 70% |
Challenges :
Cross-Coupling via C–H Activation
Pd-catalyzed C–H bond functionalization enables direct modification of the indole or naphthalene rings without pre-functionalization .
Ligand Effects :
Reductive Amination of the Ethyl Spacer
The ethylamine linker between the indole and carboxamide can undergo reductive amination to introduce substituents .
| Carbonyl Compound | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | 80% | |
| Cyclohexanone | TiCl₄, NaBH₄ | Cyclohexyl-substituted amine | 65% |
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, and the presence of the bromophenyl and sulfanyl groups may enhance these interactions .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Naphthalene Carboxamide Derivatives
- Compound 1 () : N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide
- Structural Difference : Lacks the indole-sulfanyl-ethyl chain; instead, it has a 2-chlorophenyl group directly attached to the naphthalene.
- Activity : Demonstrates antimycobacterial activity (MIC = 8 µM against Mycobacterium tuberculosis), attributed to the chlorophenyl group enhancing membrane permeability .
- Compound 2 () : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)-propanamide
Indole-Sulfanyl Derivatives
- Compound 3 (): N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide Structural Difference: Substitutes the naphthalene carboxamide with a trifluoromethylbenzamide and replaces the 4-bromophenyl with a benzodioxin-aminoethyl group. Activity: The trifluoromethyl group improves metabolic stability, though specific activity data are unavailable .
Key Observations :
- The 4-bromophenyl group in the target compound may enhance halogen bonding with biological targets, similar to the 4-chlorobenzoyl group in Compound 2 .
- Sulfonyl/sulfanyl groups improve binding to enzymes (e.g., COX-2) or microbial targets, but sulfonamides (e.g., Compound 2) generally exhibit higher potency than sulfanyl derivatives .
Crystallographic and Structural Insights
- Dihedral Angles : In , the naphthalene and benzene rings in N-[2-(3,4-dimethoxyphenyl)ethyl] sulfonamide form a dihedral angle of 7.66°, optimizing π–π stacking for crystal packing. The target compound’s indole and naphthalene rings may adopt a similar conformation .
- Intermolecular Interactions : Weak C–H⋯O and C–H⋯π bonds stabilize the crystal lattice in sulfonamide analogs, a feature likely shared by the target compound .
Biological Activity
N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide (CAS Number: 533865-26-8) is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique combination of functional groups, including a bromophenyl moiety and a methylsulfanyl group, suggests potential applications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an indole core, which is known for its biological significance, particularly in the development of pharmaceutical agents. The presence of the naphthalene and carboxamide functionalities further enhances its potential biological activity.
Synthesis
The synthesis of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide can be achieved through several key steps:
- Formation of the Indole Core : Utilizing Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Bromophenyl Group : A Suzuki-Miyaura coupling reaction introduces the bromophenyl group using a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst.
- Attachment of the Methylsulfanyl Group : This is accomplished via nucleophilic substitution reactions involving thiols and suitable leaving groups on the aromatic ring.
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide exhibit significant antimicrobial properties. For example, studies on naphthalene-2-carboxamide derivatives have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism may involve interference with bacterial energy metabolism or inhibition of specific biosynthetic pathways.
Anticancer Potential
Indole derivatives are widely studied for their anticancer properties. The structural characteristics of N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methylbenzamide suggest it may exert cytotoxic effects on cancer cells. Some studies have indicated that compounds with similar structures can induce apoptosis in tumor cells by activating specific signaling pathways .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by modifications to its structure. For instance, variations in the substituents on the indole or naphthalene rings can lead to different levels of activity against various biological targets. Understanding these relationships is crucial for optimizing the compound's efficacy .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
